2-Azido-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline
CAS No.: 210100-58-6
Cat. No.: VC20835109
Molecular Formula: C12H11N7
Molecular Weight: 253.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 210100-58-6 |
|---|---|
| Molecular Formula | C12H11N7 |
| Molecular Weight | 253.26 g/mol |
| IUPAC Name | 2-azido-3,4,8-trimethylimidazo[4,5-f]quinoxaline |
| Standard InChI | InChI=1S/C12H11N7/c1-6-4-8-9(15-7(2)5-14-8)10-11(6)19(3)12(16-10)17-18-13/h4-5H,1-3H3 |
| Standard InChI Key | APCQHYAQHVJZMQ-UHFFFAOYSA-N |
| SMILES | CC1=CC2=NC=C(N=C2C3=C1N(C(=N3)N=[N+]=[N-])C)C |
| Canonical SMILES | CC1=CC2=NC=C(N=C2C3=C1N(C(=N3)N=[N+]=[N-])C)C |
Introduction
Chemical Identity and Structural Characteristics
Basic Identification
2-Azido-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline represents a specialized nitrogen-rich heterocyclic compound with multiple functional groups. The compound is formally identified by the following parameters:
| Parameter | Value |
|---|---|
| CAS Number | 210100-58-6 |
| Molecular Formula | C₁₂H₁₁N₇ |
| Molecular Weight | 253.26 g/mol |
| IUPAC Name | 2-azido-3,4,8-trimethylimidazo[4,5-f]quinoxaline |
| Synonyms | 2-Azido-4,8-DiMeIQx |
The compound features a quinoxaline core structure with an imidazole ring fused to it, creating an imidazo[4,5-f]quinoxaline scaffold. What distinguishes this compound is the presence of an azido group at position 2, along with three methyl groups at positions 3, 4, and 8.
Structural Identifiers
The compound can be represented through various chemical notation systems that precisely define its structure:
| Identifier Type | Value |
|---|---|
| Standard InChI | InChI=1S/C12H11N7/c1-6-4-8-9(15-7(2)5-14-8)10-11(6)19(3)12(16-10)17-18-13/h4-5H,1-3H3 |
| Standard InChIKey | APCQHYAQHVJZMQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=NC=C(N=C2C3=C1N(C(=N3)N=[N+]=[N-])C)C |
These identifiers allow for precise computational representation and searching of the compound across chemical databases and literature.
Physical and Chemical Properties
Physical Properties
While direct experimental data for 2-Azido-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline is limited in the available literature, some properties can be inferred based on similar compounds in this class. The related amino analog (2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline) has a high melting point exceeding 300°C, suggesting that the azido derivative may also possess significant thermal stability, though likely with different decomposition characteristics due to the energetic nature of the azido group .
Solubility Characteristics
The azido compound is expected to have limited solubility in common organic solvents, similar to its amino counterpart which shows slight solubility in DMSO and methanol. The presence of the azido group would likely alter its solubility profile, potentially enhancing solubility in certain organic solvents due to the different polarity characteristics of the azido group compared to the amino group.
Spectroscopic Properties
The unique structure of this compound, particularly the azido functionality, would present characteristic spectroscopic signatures. The azido group typically exhibits strong infrared absorption bands in the 2100-2160 cm⁻¹ region, which would be a distinguishing feature of this compound compared to its amino analog.
Applications and Research Significance
Research Applications
2-Azido-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline has potential applications in proteomics research, particularly in its deuterated form. The azido group provides a valuable reactive handle for bioorthogonal chemistry, potentially enabling applications in click chemistry for protein labeling and bioconjugation.
Comparison with Related Compounds
The structural relationship between 2-Azido-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline and its amino analog (2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline) provides an interesting case for structure-activity relationship studies. The amino version belongs to a class of heterocyclic aromatic amines and has been studied in various contexts, including as a potential food-derived mutagen .
Comparison with Structural Analogs
Chemical Reactivity Differences
The azido group in 2-Azido-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline presents distinct reactivity compared to the amino group in its analog. The azido functionality can participate in 1,3-dipolar cycloaddition reactions (click chemistry), particularly with terminal alkynes, which makes it valuable for bioconjugation applications. In contrast, the amino group in the analog typically engages in nucleophilic addition or substitution reactions.
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